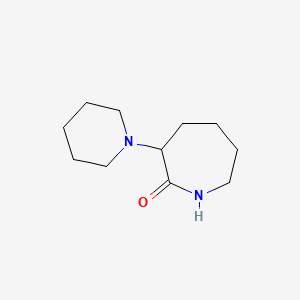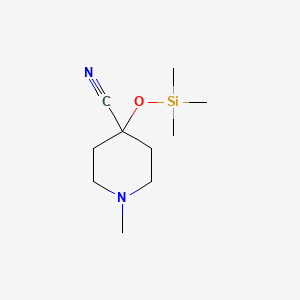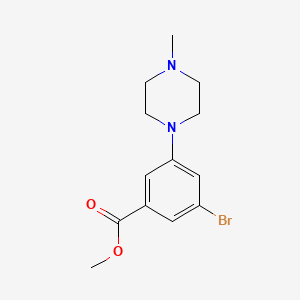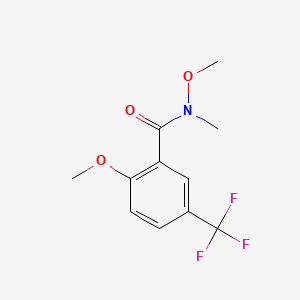
2-(4,4-Difluoropiperidin-1-yl)-4-((tetrahydro-2H-pyran-2-yl)oxy)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4,4-Difluoropiperidin-1-yl)-4-((tetrahydro-2H-pyran-2-yl)oxy)aniline is a synthetic organic compound that features a piperidine ring substituted with two fluorine atoms and an aniline moiety connected via a tetrahydropyran group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4-Difluoropiperidin-1-yl)-4-((tetrahydro-2H-pyran-2-yl)oxy)aniline typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Attachment of the Aniline Group: The aniline moiety can be introduced via nucleophilic aromatic substitution or through palladium-catalyzed cross-coupling reactions.
Formation of the Tetrahydropyran Group: The tetrahydropyran group can be synthesized via acid-catalyzed cyclization of diols or by using tetrahydropyranyl protecting groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, forming quinone derivatives.
Reduction: Reduction reactions can target the nitro group (if present) on the aniline ring, converting it to an amine.
Substitution: The fluorine atoms on the piperidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
2-(4,4-Difluoropiperidin-1-yl)-4-((tetrahydro-2H-pyran-2-yl)oxy)aniline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.
Biological Studies: The compound can be used to study the effects of fluorine substitution on biological activity and pharmacokinetics.
Industrial Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism of action of 2-(4,4-Difluoropiperidin-1-yl)-4-((tetrahydro-2H-pyran-2-yl)oxy)aniline depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance binding affinity and metabolic stability.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Fluoropiperidin-1-yl)-4-((tetrahydro-2H-pyran-2-yl)oxy)aniline: Similar structure but with only one fluorine atom.
2-(4,4-Difluoropiperidin-1-yl)-4-methoxyaniline: Similar structure but with a methoxy group instead of the tetrahydropyran group.
Uniqueness
The presence of two fluorine atoms on the piperidine ring and the tetrahydropyran group makes 2-(4,4-Difluoropiperidin-1-yl)-4-((tetrahydro-2H-pyran-2-yl)oxy)aniline unique. These structural features can influence its chemical reactivity, biological activity, and pharmacokinetic properties, distinguishing it from similar compounds.
Propiedades
Fórmula molecular |
C16H22F2N2O2 |
|---|---|
Peso molecular |
312.35 g/mol |
Nombre IUPAC |
2-(4,4-difluoropiperidin-1-yl)-4-(oxan-2-yloxy)aniline |
InChI |
InChI=1S/C16H22F2N2O2/c17-16(18)6-8-20(9-7-16)14-11-12(4-5-13(14)19)22-15-3-1-2-10-21-15/h4-5,11,15H,1-3,6-10,19H2 |
Clave InChI |
NFLNXMIBAOOGPR-UHFFFAOYSA-N |
SMILES canónico |
C1CCOC(C1)OC2=CC(=C(C=C2)N)N3CCC(CC3)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-Bromo-3-chlorodibenzo[b,d]furan](/img/structure/B14769896.png)

![(R)-(3,3,3',3'-Tetramethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diyl)bis(diphenylphosphane)](/img/structure/B14769910.png)


